molecular formula C12H18ClN3OS B15259872 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B15259872
M. Wt: 287.81 g/mol
InChI Key: MQMMGJSKUKSQBX-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide is a synthetic organic compound that features a thiazole ring, a piperidine moiety, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the piperidine moiety.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or secondary amines.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include secondary amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine moiety may enhance binding affinity and specificity, while the chloroacetamide group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride
  • 2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidine
  • 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine

Uniqueness

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the piperidine moiety and the chloroacetamide group enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C12H18ClN3OS

Molecular Weight

287.81 g/mol

IUPAC Name

2-chloro-N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H18ClN3OS/c1-9-2-4-16(5-3-9)7-10-8-18-12(14-10)15-11(17)6-13/h8-9H,2-7H2,1H3,(H,14,15,17)

InChI Key

MQMMGJSKUKSQBX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl

Origin of Product

United States

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